(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound characterized by the presence of a chlorinated pyridine and a fluorinated tetrahydropyridoindole moiety. Its molecular formula is with a molecular weight of approximately 329.8 g/mol. Due to its intricate structure, this compound is of significant interest in medicinal chemistry, particularly for its potential biological activities and applications in drug development.
This compound is classified under organic compounds and can be sourced from various chemical suppliers and databases. It has a CAS number of 1010917-44-8, which is used for identification in chemical literature and databases such as PubChem and ChemicalBook . The presence of multiple functional groups suggests that it may exhibit diverse chemical reactivity.
The synthesis of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves several steps that may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are often documented in synthetic chemistry literature but are not detailed in the current sources .
The molecular structure of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be represented using its SMILES notation: O=C(c1ccc(Cl)nc1)N1CCc2[nH]c3ccc(F)cc3c2C1. This notation highlights the arrangement of atoms within the molecule:
The predicted boiling point is approximately 567.7 °C, with a density around 1.458 g/cm³ .
The chemical reactivity of this compound can be analyzed based on its functional groups:
These properties suggest that the compound may participate in a variety of chemical reactions relevant to organic synthesis and medicinal chemistry .
The mechanism of action for (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is not fully elucidated but may involve:
The physical and chemical properties of this compound are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.8 g/mol |
| Predicted Boiling Point | 567.7 °C |
| Density | 1.458 g/cm³ |
| pKa | 16.04 |
These properties indicate that the compound is likely stable under standard conditions but may require specific handling due to its reactive functional groups .
The potential applications of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone include:
This compound's unique combination of chlorinated and fluorinated substituents along with a complex indole structure enhances its bioactivity compared to simpler analogs, making it an exciting candidate for further research in medicinal chemistry.
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0